![molecular formula C11H11BrO2 B1451539 5-Bromo-1,1-(ethylenedioxo)-indane CAS No. 760995-51-5](/img/structure/B1451539.png)
5-Bromo-1,1-(ethylenedioxo)-indane
Overview
Description
Scientific Research Applications
Synthesis of Derivatives
The compound “5-Bromo-1,1-(ethylenedioxo)-indane” is used in the synthesis of derivatives like 5′-bromo-1,1″-bis (2-chlorobenzyl)- [3,3′:3′,3″-terindolin]-2′-one . This synthesis involves indole N-benzylation and electrophilic addition .
Development of α-glucosidase Inhibitors
The presence of the bromo group at the C5 position of isatin, a derivative of the compound, has been reported to be pivotal for the inhibitory activity of α-glucosidase . This makes it a potential lead compound for the development of α-glucosidase inhibitors .
Anticancer Screening Studies
The compound “5-Bromo-indan-1-one 1,2-ethanediol ketal” has been linked to the synthesis of new series of thiazole and formazan derivatives, which have been tested for their efficacy and toxicity as anti-colon and stomach cancers .
Molecular Docking Studies
The potent derivatives of “5-Bromo-indan-1-one 1,2-ethanediol ketal” showed a strong fit with the active site of the two tested proteins (gastric cancer and colon cancer) in molecular docking studies .
Pharmacokinetic Studies
The Pharmacophore and ADME studies of the new derivatives of “5-Bromo-indan-1-one 1,2-ethanediol ketal” showed that most derivatives revealed promising bioactivity, indicating the drug-likeness properties against kinase inhibitors, protease, and enzyme inhibitors .
Synthesis of Heterocycles
The compound “5-Bromo-1,1-(ethylenedioxo)-indane” can be used in the synthesis of a large variety of indeno fused heterocycles .
properties
IUPAC Name |
6-bromospiro[1,2-dihydroindene-3,2'-1,3-dioxolane] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c12-9-1-2-10-8(7-9)3-4-11(10)13-5-6-14-11/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTGQIOPLISLSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3=C1C=C(C=C3)Br)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80669790 | |
Record name | 5'-Bromo-2',3'-dihydrospiro[1,3-dioxolane-2,1'-indene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80669790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,1-(ethylenedioxo)-indane | |
CAS RN |
760995-51-5 | |
Record name | 5'-Bromo-2',3'-dihydrospiro[1,3-dioxolane-2,1'-indene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80669790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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